1-(2,2-Difluoroethyl)piperidin-4-yl 6-chloropyridine-3-carboxylate
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Overview
Description
1-(2,2-Difluoroethyl)piperidin-4-yl 6-chloropyridine-3-carboxylate is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 2,2-difluoroethyl group and a 6-chloropyridine-3-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)piperidin-4-yl 6-chloropyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the 2,2-Difluoroethyl Group: The 2,2-difluoroethyl group can be introduced via nucleophilic substitution reactions using reagents such as 2,2-difluoroethyl halides.
Attachment of the 6-Chloropyridine-3-Carboxylate Moiety: This step involves coupling the piperidine derivative with 6-chloropyridine-3-carboxylic acid or its derivatives under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)piperidin-4-yl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted carbon or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,2-Difluoroethyl)piperidin-4-yl 6-chloropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)piperidin-4-yl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The presence of the fluorine atoms and the pyridine ring can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoroethyl)piperidin-4-yl 6-chloropyridine-3-carboxylate
- 1-(2,2-Difluoroethyl)piperidin-4-yl 4-chloropyridine-3-carboxylate
- 1-(2,2-Difluoroethyl)piperidin-4-yl 6-bromopyridine-3-carboxylate
Uniqueness
1-(2,2-Difluoroethyl)piperidin-4-yl 6-chloropyridine-3-carboxylate is unique due to the presence of both the 2,2-difluoroethyl group and the 6-chloropyridine-3-carboxylate moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)piperidin-4-yl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF2N2O2/c14-11-2-1-9(7-17-11)13(19)20-10-3-5-18(6-4-10)8-12(15)16/h1-2,7,10,12H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHVGSNJJZUFNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C2=CN=C(C=C2)Cl)CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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